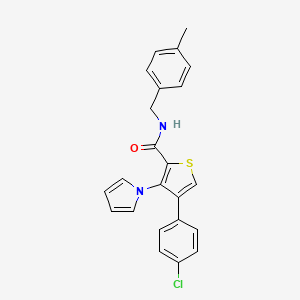
4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a chemical compound that is widely used in scientific research due to its unique properties. This compound belongs to the class of thiophene derivatives and is known for its potential therapeutic applications.
Scientific Research Applications
Solvent Effect on Absorption and Fluorescence Spectra
The solvent effect on the absorption and fluorescence spectra of related carboxamides has been extensively studied. These studies provide insights into the photophysical properties of these compounds in different solvent environments, which are crucial for their application in chemical sensors and optical materials. For instance, Patil et al. (2011) estimated the ground and excited state dipole moments of similar carboxamides using the solvatochromic shift method, highlighting the impact of solvent polarity on their optical properties (Patil et al., 2011).
Hydrogen Bonding in Anticonvulsant Enaminones
Kubicki, Bassyouni, and Codding (2000) explored the hydrogen bonding and crystal structures of three anticonvulsant enaminones, offering insights into the molecular interactions that contribute to their biological activity. Such studies are fundamental for understanding the pharmacological properties of similar carboxamide derivatives (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Properties of Polyamides
Research on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives reveals the potential of such compounds in creating new polymeric materials. Hsiao, Yang, and Chen (2000) demonstrated that these polyamides exhibit high thermal stability and solubility in polar solvents, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).
Optical Properties and Potential Applications
The optical properties of 2-functionally substituted derivatives have been studied, showing moderate to high fluorescence quantum yields. Such properties suggest potential applications in fluorescent materials or as invisible ink dyes, as demonstrated by Bogza et al. (2018) (Bogza et al., 2018).
Dearomatizing Rearrangements and Cyclization
Dearomatizing rearrangements of lithiated thiophenecarboxamides have been studied by Clayden et al. (2004), providing a pathway to synthesize pyrrolinones, azepinones, or partially saturated azepinothiophenes. This research opens up new avenues for chemical synthesis and drug development (Clayden et al., 2004).
properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c1-16-4-6-17(7-5-16)14-25-23(27)22-21(26-12-2-3-13-26)20(15-28-22)18-8-10-19(24)11-9-18/h2-13,15H,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHODRLYTKYSOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(4-methylbenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-butyl-5,6,7,8-tetrahydro-[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778119.png)


![4-Chloro-7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2778125.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2778127.png)

![[2-(1-Cyclohexen-1-yl)ethyl]ethylamine hydrochloride](/img/no-structure.png)
![3-(4-methylphenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B2778133.png)



